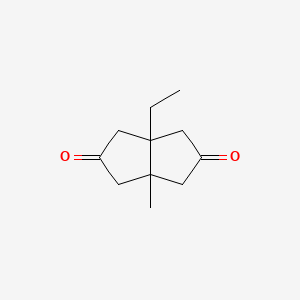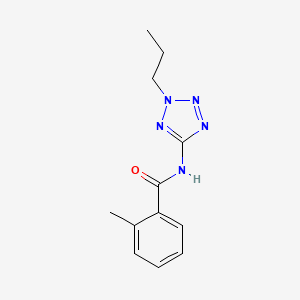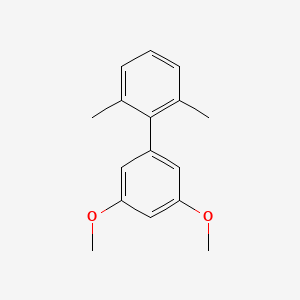![molecular formula C10H9ClO3S B12573432 4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one CAS No. 501904-98-9](/img/structure/B12573432.png)
4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-Clorofenil)sulfanyl]metil}-1,3-dioxolan-2-ona es un compuesto orgánico que presenta un anillo de dioxolano sustituido con un grupo clorofenilsulfanyl
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-{[(4-Clorofenil)sulfanyl]metil}-1,3-dioxolan-2-ona generalmente implica la reacción de cloruro de 4-clorobencilo con sulfuro de sodio para formar sulfuro de 4-clorobencilo. Este intermedio luego se hace reaccionar con carbonato de etileno en condiciones básicas para producir el compuesto objetivo. Las condiciones de reacción a menudo incluyen el uso de solventes como dimetilformamida (DMF) y catalizadores como hidruro de sodio (NaH) para facilitar la reacción .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto. Además, los métodos industriales pueden incorporar técnicas de purificación avanzadas como la recristalización y la cromatografía para garantizar que el compuesto cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de reacciones
4-{[(4-Clorofenil)sulfanyl]metil}-1,3-dioxolan-2-ona se somete a varias reacciones químicas, que incluyen:
Oxidación: El grupo sulfanyl se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: El grupo clorofenilo se puede reducir para formar el derivado fenilo correspondiente.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Se utilizan comúnmente reactivos como peróxido de hidrógeno (H₂O₂) o ácido m-cloroperbenzoico (m-CPBA).
Reducción: La hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) es un método típico.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOMe) o el terc-butóxido de potasio (KOtBu) a menudo se utilizan.
Productos principales
Oxidación: Sulfóxidos o sulfonas.
Reducción: Derivados de fenilo.
Sustitución: Diversos derivados de fenilo sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
4-{[(4-Clorofenil)sulfanyl]metil}-1,3-dioxolan-2-ona tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible candidato a fármaco debido a su estructura química única.
Mecanismo De Acción
El mecanismo de acción de 4-{[(4-Clorofenil)sulfanyl]metil}-1,3-dioxolan-2-ona involucra su interacción con objetivos moleculares específicos. El grupo sulfanyl puede formar enlaces covalentes con grupos tiol en proteínas, potencialmente inhibiendo su función. Además, el grupo clorofenilo puede interactuar con bolsillos hidrofóbicos en enzimas o receptores, modulando su actividad. Estas interacciones pueden conducir a varios efectos biológicos, incluidas las actividades antimicrobianas y anticancerígenas .
Comparación Con Compuestos Similares
Compuestos similares
4-{[(4-Clorofenil)sulfanyl]metil}anilina: Estructura similar pero con un grupo anilina en lugar de un anillo de dioxolano.
4-Metil-1,3-dioxolan-2-ona: Anillo de dioxolano similar pero carece del grupo clorofenilsulfanyl.
Singularidad
4-{[(4-Clorofenil)sulfanyl]metil}-1,3-dioxolan-2-ona es único debido a la presencia tanto del grupo clorofenilsulfanyl como del anillo de dioxolano. Esta combinación confiere propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones .
Propiedades
Número CAS |
501904-98-9 |
|---|---|
Fórmula molecular |
C10H9ClO3S |
Peso molecular |
244.69 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)sulfanylmethyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C10H9ClO3S/c11-7-1-3-9(4-2-7)15-6-8-5-13-10(12)14-8/h1-4,8H,5-6H2 |
Clave InChI |
UBTBDDSSYVVSAB-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)O1)CSC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Chlorophenyl)methyl]benzene-1,4-diol](/img/structure/B12573349.png)

![2-[(2,4-Dioxooxolan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12573380.png)
![Ethanone, 2-[(S)-methylsulfinyl]-1-phenyl-](/img/structure/B12573383.png)
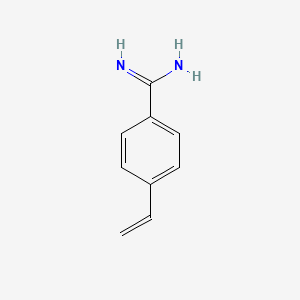
![3-Hydroxy-4-{sulfanyl[4-(trifluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12573399.png)
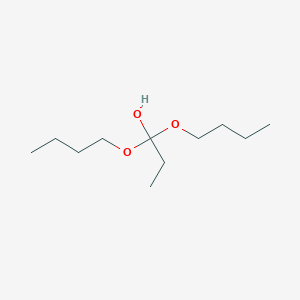
![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-dioxolane](/img/structure/B12573407.png)
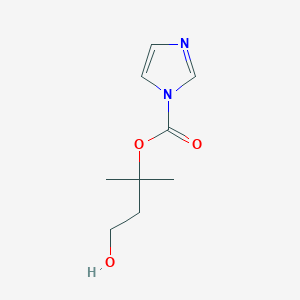
![Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12573421.png)
![7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate](/img/structure/B12573422.png)
